![molecular formula C24H21ClN2O5 B5401930 benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)
benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate
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Overview
Description
Benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate, also known as compound 1, is a synthetic molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound is a beta-alanine derivative that contains a furoylamino and a chlorophenyl group, which are responsible for its unique properties.
Mechanism of Action
The mechanism of action of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. Specifically, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and is involved in the regulation of inflammation. Additionally, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 inhibits cancer cell proliferation, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 inhibits tumor growth and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 in lab experiments is its potency and specificity for cancer cells and inflammatory pathways. Additionally, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to have low toxicity and good stability, making it suitable for in vivo studies. However, one limitation of using benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1. One potential direction is to investigate the synergistic effects of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 with other anti-cancer and anti-inflammatory agents. Additionally, the development of new formulations of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 that improve its solubility and bioavailability could improve its therapeutic potential. Finally, the investigation of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 in other disease models, such as autoimmune diseases and neurodegenerative diseases, could expand its potential therapeutic applications.
Conclusion:
In conclusion, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate, or benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1, is a synthetic molecule that has shown promise in the treatment of cancer and inflammation. Its potency and specificity for cancer cells and inflammatory pathways make it a potential candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to investigate its potential in other disease models.
Synthesis Methods
Compound 1 can be synthesized through a multistep process that involves the reaction of beta-alanine with furoyl chloride, followed by the addition of 4-chlorobenzoyl chloride and benzylamine. The resulting product is then purified using column chromatography to obtain pure benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1. This synthesis method has been optimized to yield high purity and high yield of benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1, making it suitable for large-scale production.
Scientific Research Applications
Compound 1 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has potent anti-proliferative effects on cancer cells, including breast, lung, and colon cancer cells. Additionally, benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate 1 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
benzyl 3-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O5/c25-19-10-8-17(9-11-19)15-20(27-24(30)21-7-4-14-31-21)23(29)26-13-12-22(28)32-16-18-5-2-1-3-6-18/h1-11,14-15H,12-13,16H2,(H,26,29)(H,27,30)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSMSKEPREHFG-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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